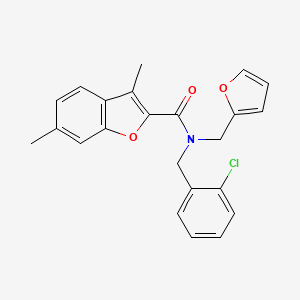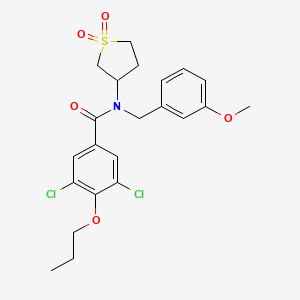
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-(3-methoxybenzyl)-4-propoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with dichloro, methoxybenzyl, and propoxy groups, along with a thiophene ring that is oxidized to a sulfone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-(3-methoxybenzyl)-4-propoxybenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,5-dichloro-4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methoxybenzylamine to yield the benzamide core.
Introduction of the Thiophene Ring: The thiophene ring is introduced by reacting the benzamide core with tetrahydrothiophene in the presence of a suitable catalyst.
Oxidation to Sulfone: The thiophene ring is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-(3-methoxybenzyl)-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced back to the thiophene ring using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzamide core can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features and possible biological activities.
Pharmacology: It can be used in the study of drug-receptor interactions and the development of new therapeutic agents.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-(3-methoxybenzyl)-4-propoxybenzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the sulfone group and the methoxybenzyl moiety could influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-N-(3-methoxybenzyl)-4-propoxybenzamide: Lacks the thiophene ring and sulfone group.
3,5-Dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-4-propoxybenzamide: Lacks the methoxybenzyl group.
Uniqueness
The presence of both the sulfone group and the methoxybenzyl moiety in 3,5-dichloro-N-(1,1-dioxidotetrahydro-3-thiophenyl)-N-(3-methoxybenzyl)-4-propoxybenzamide makes it unique compared to its analogs
Propiedades
Fórmula molecular |
C22H25Cl2NO5S |
|---|---|
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-4-propoxybenzamide |
InChI |
InChI=1S/C22H25Cl2NO5S/c1-3-8-30-21-19(23)11-16(12-20(21)24)22(26)25(17-7-9-31(27,28)14-17)13-15-5-4-6-18(10-15)29-2/h4-6,10-12,17H,3,7-9,13-14H2,1-2H3 |
Clave InChI |
FYJVZOWRRSXOPF-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11416945.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11416952.png)
![N-(3,4-dimethylphenyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B11416953.png)
![N-(2-{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11416964.png)
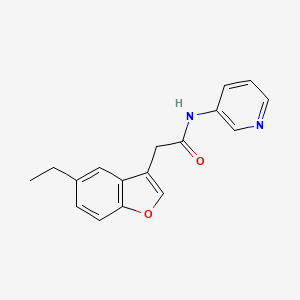
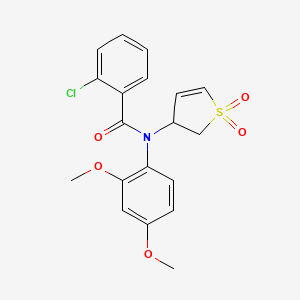
![4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11416982.png)
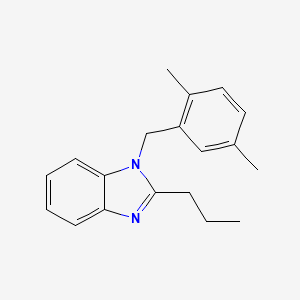
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine](/img/structure/B11416994.png)

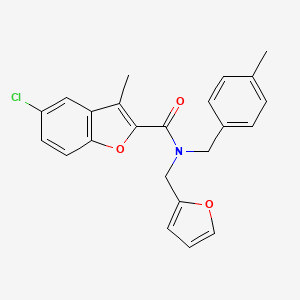
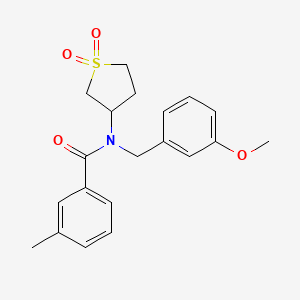
![4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-ethylphenyl)pyrrolidin-2-one](/img/structure/B11417016.png)
